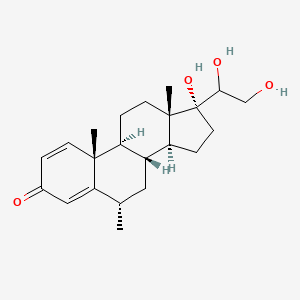

11-Deoxy-20-hydroxy methylprednisolone

Description

Structure

3D Structure

Properties

CAS No. |

112925-32-3 |

|---|---|

Molecular Formula |

C22H32O4 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O4/c1-13-10-15-16(20(2)7-4-14(24)11-18(13)20)5-8-21(3)17(15)6-9-22(21,26)19(25)12-23/h4,7,11,13,15-17,19,23,25-26H,5-6,8-10,12H2,1-3H3/t13-,15+,16-,17-,19?,20+,21-,22-/m0/s1 |

InChI Key |

WVRNWTZUTREBFN-IXDJXPLESA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 11 Deoxy 20 Hydroxy Methylprednisolone

Chemical Synthesis Approaches for the 11-Deoxy Corticosteroid Scaffold

Chemical synthesis provides a powerful toolkit for the targeted modification of the steroid nucleus. The creation of the 11-deoxy corticosteroid scaffold relies on precise reactions to remove the ubiquitous C11 oxygen functionality and introduce the C20 hydroxyl group, often starting from readily available steroid precursors.

Stereo- and Regioselective Deoxygenation at the C11 Position

The removal of the hydroxyl or keto group at the C11 position is a critical step in forming the 11-deoxy steroid backbone. A prominent method for this transformation is the Barton-McCombie deoxygenation. wikipedia.orgnrochemistry.com This radical-based reaction offers a mild and effective way to replace a hydroxyl group with a hydrogen atom. nrochemistry.com

The process involves two main steps. First, the alcohol at the C11 position is converted into a thiocarbonyl derivative, such as a xanthate or thionoester. wikipedia.orglibretexts.org In the second step, this derivative is treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom source, classically tributyltin hydride (Bu3SnH). wikipedia.orgnrochemistry.com The tributyltin radical initiates a chain reaction, cleaving the thiocarbonyl group and generating an alkyl radical at the C11 position. This radical then abstracts a hydrogen atom from the stannane, yielding the deoxygenated steroid product. wikipedia.org The stability of the tin-sulfur bond formed provides a strong thermodynamic driving force for the reaction. organic-chemistry.org Concerns over the toxicity of tin-based reagents have led to the development of alternative, less toxic hydrogen donors. wikipedia.org

Table 1: Key Steps in Barton-McCombie Deoxygenation

| Step | Description | Reagents |

| 1. Activation | The C11-hydroxyl group is converted into a reactive O-thiocarbonyl derivative. | Phenyl chlorothionoformate or Carbon disulfide/Methyl iodide |

| 2. Radical Reaction | The thiocarbonyl derivative reacts with a radical initiator and a hydrogen atom donor to replace the functional group with hydrogen. | Tributyltin hydride (Bu3SnH), AIBN |

Introduction of the C20 Hydroxyl Group: Chemical Protocols

The introduction of a hydroxyl group at the C20 position typically involves the reduction of a C20-ketone, a common feature in many corticosteroid precursors. The stereochemistry of the resulting alcohol is crucial for biological activity.

One established method is the use of Grignard reagents. libretexts.orgchemguide.co.uk Reacting a C20-steroidal ketone with a Grignard reagent (RMgX) results in the formation of a tertiary alcohol after acidic workup. chemguide.co.ukpressbooks.pubmasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon at C20, forming a new carbon-carbon bond and an alkoxide intermediate, which is then protonated. libretexts.orgpressbooks.pub This method allows for the introduction of various alkyl or other groups alongside the hydroxyl functionality.

Alternatively, for the direct conversion of the C20-ketone to a secondary alcohol (as in 20-hydroxy methylprednisolone), stereoselective reducing agents are employed. The choice of reagent dictates the stereochemical outcome (20α or 20β).

Semisynthesis from Precursor Steroids and Advanced Intermediate Preparation

Many complex steroids are not synthesized from simple molecules (total synthesis) but are instead produced via semisynthesis from readily available natural precursors. nih.gov Common starting materials for corticosteroids include sterols like diosgenin (B1670711) (from plants) or hydrocortisone (B1673445), which can be produced through fermentation. nih.govlibretexts.org

The synthesis of methylprednisolone (B1676475) itself can start from hydrocortisone. google.comgoogle.com A typical industrial pathway might involve the following key transformations:

Methylation: Introduction of a methyl group at the C6 position.

Dehydrogenation: Creation of a double bond at the C1-C2 position of the A-ring to increase glucocorticoid activity. nih.gov

Side-chain modification: Adjusting the functional groups at C17 and C20 as needed.

These multi-step processes generate advanced intermediates that can then be subjected to the specific C11-deoxygenation and C20-reduction reactions to yield the final target molecule. nih.govnih.gov For instance, a key intermediate for methylprednisolone synthesis is 6-methyl progesterone (B1679170) acetate, which can be hydroxylated at the C11 position and subsequently dehydrogenated. google.com To arrive at an 11-deoxy final product, the synthesis would be rerouted to incorporate a deoxygenation step instead of hydroxylation, or start from an 11-deoxy precursor like 11-deoxycortisol. youtube.comresearchgate.net

Biocatalytic and Microbial Transformation Routes for Steroid Hydroxylation

Biocatalysis offers a green and highly selective alternative to classical chemical methods for steroid modification. nih.gov Enzymes and whole-cell microbial systems can perform reactions with high regio- and stereospecificity under mild conditions, which is particularly advantageous for complex molecules like steroids. nih.govnih.gov

Enzymatic Hydroxylation for C20 Specificity in Steroid Substrates

The stereoselective reduction of the C20-keto group is a well-documented enzymatic transformation. nih.gov A class of enzymes known as 20-ketosteroid reductases, belonging to the aldo-keto reductase (AKR) superfamily, are responsible for this conversion. researcher.life These enzymes utilize cofactors like NAD(P)H to reduce the carbonyl group, yielding either the 20α- or 20β-hydroxy steroid with high specificity. researcher.life

For example, studies on bacteria from the Rhodococcus genus have shown their capability to reduce the C20-carbonyl group of various corticosteroids. nih.govnih.gov In biotransformations of cortisone (B1669442) and hydrocortisone, strains like Rhodococcus ruber and Rhodococcus erythropolis produce not only the Δ1-dehydrogenation products (prednisone and prednisolone) but also their 20β-hydroxy derivatives. nih.govresearchgate.net

Table 2: Examples of Enzymatic C20-Keto Reduction in Steroids

| Organism/Enzyme | Substrate | Product(s) | Yield | Reference(s) |

| Rhodococcus baikonurensis | Cortisone | 20β-hydroxy-prednisone | 68% | nih.gov |

| Rhodococcus erythropolis | Cortisone | 20β-hydroxy-prednisone | 37% | nih.gov |

| Rhodococcus baikonurensis | Hydrocortisone | 20β-hydroxy-prednisolone | 32% | mdpi.com |

| Rhodococcus ruber | Hydrocortisone | Prednisolone (B192156), 20β-hydroxy-prednisolone | Variable | nih.govnih.gov |

Microbial Transformation Processes for Steroid Scaffold Modification

Microbial transformation is a cornerstone of the steroid pharmaceutical industry, enabling a wide array of modifications beyond just C20 reduction. nih.gov Fungi and bacteria, particularly from the genera Aspergillus, Rhizopus, and Actinobacteria, are employed for reactions that are chemically challenging. nih.govnih.gov

Fungi like Aspergillus niger are well-known for their hydroxylating capabilities at various positions on the steroid nucleus, such as the 16α and 16β positions. researchgate.netnih.gov While often used for hydroxylation, these organisms can also perform other reactions like dehydrogenation and double bond reduction. nih.govresearchgate.net

Actinobacteria, including Rhodococcus species, are particularly versatile and are used industrially for key steroid modifications. nih.govmdpi.com They are highly effective at introducing the C1-C2 double bond (Δ1-dehydrogenation), a critical step in enhancing the anti-inflammatory properties of corticosteroids like prednisolone and methylprednisolone. nih.govacs.org The ability of these microorganisms to perform multiple reaction types, such as dehydrogenation and C20-keto reduction simultaneously, makes them powerful tools in the semisynthesis of novel steroid derivatives. nih.govnih.gov

Directed Evolution and Engineering of P450 Enzymes for Selective Oxygenation

The regioselective and stereoselective hydroxylation of steroids presents a significant challenge in synthetic chemistry. Cytochrome P450 enzymes, a versatile class of monooxygenases, offer a powerful biocatalytic solution. nih.gov Through directed evolution and protein engineering, these enzymes can be tailored to exhibit high specificity and efficiency for desired hydroxylation reactions, including the conversion of a methylprednisolone precursor to its 20-hydroxy metabolite.

The process of directed evolution mimics natural selection in a laboratory setting. It involves generating a library of mutant P450 enzymes, typically through techniques like error-prone PCR or site-directed mutagenesis. These variants are then screened for the desired catalytic activity, such as the selective hydroxylation of the C20 position of an 11-deoxy methylprednisolone substrate. Promising mutants are selected and subjected to further rounds of mutation and screening, progressively enhancing their catalytic performance.

A key target for such engineering efforts is the P450 BM3 from Bacillus megaterium, known for its high catalytic activity and broad substrate scope. By modifying the amino acid residues within the active site, researchers can influence the orientation of the steroid substrate, favoring hydroxylation at the C20 position. For instance, mutations can be introduced to alter the steric and electronic environment of the binding pocket, thereby guiding the reactive oxygen species to attack the desired carbon atom.

The development of engineered P450 enzymes for selective steroid oxygenation has been a significant area of research. mdpi.compreprints.org While wild-type P450s may exhibit low activity or a lack of specificity, engineered variants have demonstrated substantial improvements in both catalytic efficiency and regioselectivity for hydroxylating various steroid scaffolds. mdpi.com

Table 1: Key Considerations in the Directed Evolution of P450 Enzymes for Steroid Hydroxylation

| Parameter | Description | Relevance to 11-Deoxy-20-hydroxy Methylprednisolone Synthesis |

| Regioselectivity | The ability of the enzyme to hydroxylate a specific carbon atom. | Crucial for targeting the C20 position to produce the desired metabolite. |

| Stereoselectivity | The ability to produce a specific stereoisomer (e.g., (20R)- or (20S)-hydroxy). | Important for obtaining a specific biologically active isomer. |

| Catalytic Efficiency (kcat/Km) | A measure of how efficiently the enzyme converts substrate to product. | Higher efficiency leads to improved reaction rates and yields. |

| Enzyme Stability | The ability of the enzyme to maintain its structure and function under process conditions. | Essential for practical and scalable biocatalytic processes. |

| Cofactor Regeneration | The recycling of the NADPH cofactor required for P450 activity. | Important for the economic viability of the enzymatic synthesis. |

Synthesis of Research Probes and Structural Analogs of this compound

The synthesis of research probes and structural analogs is essential for elucidating the mechanisms of action, metabolic fate, and structure-activity relationships of this compound.

Preparation of Ester and Ether Derivatives for Mechanistic Studies

To investigate the role of the C20 hydroxyl group in biological processes, ester and ether derivatives can be synthesized. These derivatives can act as probes to study enzyme-substrate interactions or as prodrugs that release the active hydroxylated compound in vivo.

The synthesis of ester derivatives, such as acetates or benzoates, at the C20 hydroxyl position can be achieved through standard esterification reactions. This typically involves reacting this compound with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. The reaction conditions, including solvent and temperature, can be optimized to maximize yield and minimize side reactions.

Ether derivatives, such as methyl or ethyl ethers, can be prepared using Williamson ether synthesis. This involves deprotonating the C20 hydroxyl group with a strong base, like sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. Care must be taken to control the reaction conditions to avoid elimination or other side reactions.

Table 2: Synthetic Approaches for C20-Derivatization

| Derivative Type | Reagents | General Reaction | Purpose in Mechanistic Studies |

| Ester (e.g., Acetate) | Acetic anhydride, Pyridine | Acylation | Probing steric and electronic requirements of binding sites. |

| Ether (e.g., Methyl) | Methyl iodide, Sodium hydride | Alkylation | Investigating the role of the hydroxyl group as a hydrogen bond donor/acceptor. |

Generation and Characterization of Stereoisomers at the C20 Hydroxyl Position

The C20 hydroxyl group of this compound is a chiral center, meaning it can exist as two different stereoisomers: (20R) and (20S). The biological activity of these isomers can differ significantly. Therefore, the stereoselective synthesis and characterization of each isomer are crucial.

The stereoselective reduction of a 20-keto precursor is a common strategy to obtain specific C20-hydroxy stereoisomers. nih.gov The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For instance, the use of bulky reducing agents may favor the formation of one stereoisomer over the other due to steric hindrance. A study on the reduction of steroidal 20-ketones demonstrated that the stereoselectivity of the reduction can be influenced by factors such as temperature and the presence of certain metal ions. nih.gov

The characterization of the C20 stereoisomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The chemical shifts of the protons and carbons around the C20 chiral center, especially H-17, H-20, H-21, and C-20, will differ between the (20R) and (20S) isomers. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to assign the signals and confirm the stereochemistry. X-ray crystallography can provide unambiguous determination of the absolute stereochemistry if suitable crystals can be obtained.

Table 3: Characterization of C20 Stereoisomers

| Technique | Information Provided |

| ¹H NMR | Differences in chemical shifts and coupling constants for protons near the C20 center. |

| ¹³C NMR | Differences in chemical shifts for carbons near the C20 center. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation of proton and carbon signals for unambiguous assignment. |

| X-ray Crystallography | Absolute configuration of the C20 stereocenter. |

| Chiral HPLC | Separation and quantification of the individual stereoisomers. |

Mechanistic Investigations of 11 Deoxy 20 Hydroxy Methylprednisolone Biological Activities

Receptor Binding and Transactivation Profiling in Cellular Systems

There is no specific research data available on the receptor binding profile or transactivation capabilities of 11-Deoxy-20-hydroxy methylprednisolone (B1676475).

Glucocorticoid Receptor (GR) Binding Affinity and Agonism/Antagonism

No studies detailing the binding affinity of 11-Deoxy-20-hydroxy methylprednisolone to the Glucocorticoid Receptor (GR) were found. For corticosteroids, the presence of a hydroxyl group at the C-11 position is generally considered critical for potent glucocorticoid activity derangedphysiology.com. The "11-Deoxy" designation in the compound's name indicates the absence of this functional group. This structural feature strongly suggests that its affinity for the GR would be significantly lower than that of its parent compound, methylprednisolone, likely resulting in minimal to no glucocorticoid agonist or antagonist activity.

Mineralocorticoid Receptor (MR) Binding and Activity

There is no available data on the binding and activity of this compound at the Mineralocorticoid Receptor (MR). Parent compounds like methylprednisolone are known to have minimal mineralocorticoid activity compared to hydrocortisone (B1673445) nih.govdroracle.ai. While some 11-deoxy steroids can interact with the MR, the specific activity of this particular metabolite has not been characterized.

Interaction with Other Steroid Receptors (e.g., Androgen, Progesterone)

No research was identified that investigated the interaction of this compound with other steroid receptors, such as the androgen or progesterone (B1679170) receptors.

Cellular and Molecular Pathway Modulation

Due to the lack of receptor binding data, no subsequent research into the cellular and molecular effects of this compound has been published.

Regulation of Gene Expression and Protein Synthesis in Relevant Cell Lines

There are no studies available that profile changes in gene expression or protein synthesis in any cell line upon treatment with this compound. In contrast, the parent compound methylprednisolone is known to regulate a wide array of genes by binding to the GR, which then modulates gene transcription to exert its anti-inflammatory and immunosuppressive effects nih.govyoutube.com. Studies on prednisolone (B192156) have identified gene signatures in immune cells linked to its therapeutic effects and metabolic side effects nih.gov.

Effects on Cellular Proliferation, Differentiation, and Apoptosis In Vitro

No in vitro studies on the effects of this compound on cellular proliferation, differentiation, or apoptosis could be located. The parent compound, methylprednisolone, has been shown to have significant effects on these processes. For example, it can induce apoptosis in peripheral blood leukocytes, particularly CD4+ T cells nih.gov, and in oligodendroglial cells in a dose-dependent manner mdpi.com. It has also been shown to decrease the proliferation of oligodendroglial cells mdpi.com while inducing differentiation in myeloid leukemic cells medscape.com. One study demonstrated that methylprednisolone can increase neuronal apoptosis during autoimmune inflammation by inhibiting a neuroprotective pathway nih.gov.

Modulation of Pro-inflammatory Cytokine and Eicosanoid Production Pathways

The parent compound, methylprednisolone, exerts potent anti-inflammatory effects by modulating various signaling pathways involved in the production of pro-inflammatory mediators. nih.gov As a glucocorticoid, it diffuses across the cell membrane and binds to the intracellular glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it influences gene transcription. nih.gov

One of the primary mechanisms is the inhibition of transcription factors such as nuclear factor-kappa B (NF-κB), which is a key regulator of genes encoding pro-inflammatory cytokines like interleukins (IL) and tumor necrosis factor-alpha (TNF-α). nih.gov By blocking the promoter sites of these pro-inflammatory genes, methylprednisolone effectively suppresses their expression. nih.gov

Furthermore, methylprednisolone inhibits the synthesis of eicosanoids, which are potent lipid mediators of inflammation, by suppressing the enzyme cyclooxygenase-2 (COX-2). nih.gov COX-2 is responsible for the production of prostaglandins (B1171923) from arachidonic acid during the inflammatory cascade. nih.gov The anti-inflammatory actions of glucocorticoids may also involve the induction of anti-inflammatory proteins. nih.gov While direct studies on this compound are limited, its activity is presumed to follow the general mechanistic pathways established for methylprednisolone, involving the suppression of key inflammatory cytokines and enzymes.

Impact on Cellular Oxidative Stress Responses

The interaction between corticosteroids and cellular oxidative stress is multifaceted. Research on methylprednisolone in rat models indicates that the duration of administration plays a critical role in its effect on oxidative balance. nih.govnih.gov

Acute administration of methylprednisolone has been shown to be potentially beneficial, leading to an increase in the total reactive antioxidant potential (TRAP) in lung tissue. nih.govnih.gov This suggests an enhancement of the body's antioxidant defense systems in the short term. scielo.br

Conversely, chronic administration has been associated with increased levels of lipid peroxidation (LPO), an indicator of oxidative damage to cells. nih.govnih.gov This suggests that long-term exposure to methylprednisolone may overwhelm or deplete antioxidant defenses, leading to cellular damage. nih.gov The imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell results in oxidative stress. nih.gov

Table 1: Effects of Methylprednisolone Administration on Oxidative Stress Markers in Rat Lungs

| Administration | Parameter Measured | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| Acute | Total Reactive Antioxidant Potential (TRAP) | Significantly Increased | Improved pulmonary defenses | nih.gov |

| Chronic | Lipid Peroxidation (LPO) | Significantly Increased | Oxidative damage in lung tissue | nih.gov |

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of a corticosteroid is intricately linked to its molecular structure. Specific modifications to the steroid nucleus can dramatically alter its potency, receptor selectivity, and metabolic stability.

The Role of the C11 Deoxygenation in Receptor Selectivity and Potency

The oxygen function at the C11 position is a critical determinant of glucocorticoid activity. The presence of a C11-hydroxyl (11-β-OH) group, as seen in hydrocortisone and prednisolone, is crucial for high-affinity binding to the glucocorticoid receptor (GR). nih.govnih.gov The enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) activates glucocorticoids by converting the 11-keto group (e.g., in cortisone) to the active 11-hydroxyl form. nih.govnih.gov Conversely, the enzyme 11β-HSD2 inactivates glucocorticoids by catalyzing the oxidation of the C11-hydroxyl group, which ensures the selective binding of aldosterone (B195564) to the mineralocorticoid receptor (MR) in certain tissues. nih.govnih.gov

The absence of the C11-hydroxyl group, or "deoxygenation," as in this compound, is expected to significantly reduce glucocorticoid potency. The C11-hydroxyl group is a key hydrogen-bonding donor in the ligand-binding domain of the GR. Its removal would eliminate this critical interaction, likely leading to a substantial decrease in binding affinity and, consequently, reduced anti-inflammatory activity. While this modification might decrease GR-mediated effects, it could potentially alter the selectivity profile towards other steroid receptors.

Influence of C20 Hydroxyl Stereochemistry on Biological Efficacy

The side chain at C17, particularly the functionality at C20 and C21, plays a vital role in the biological activity of corticosteroids. The typical structure features a C20-keto group. Biotransformation studies, particularly with microorganisms like Rhodococcus, have shown that this C20-keto group can be reduced to a hydroxyl group. nih.gov

Contributions of Other Structural Features (e.g., C6-Methyl, Δ1,4-diene) to Activity

The activity of the methylprednisolone scaffold is enhanced by two key structural modifications compared to hydrocortisone.

Δ1,4-diene: The introduction of a double bond between C1 and C2 in Ring A (creating a Δ1,4-diene system) significantly increases glucocorticoid potency and reduces mineralocorticoid (salt-retaining) activity. nih.govresearchgate.net This feature, present in prednisolone and its derivatives, alters the conformation of Ring A, enhancing its interaction with the GR. nih.gov

C6-Methyl Group: The addition of a methyl group at the C6α position, which distinguishes methylprednisolone from prednisolone, further enhances anti-inflammatory potency. nih.govnih.gov This methyl group is thought to increase the molecule's stability and may favorably influence its interaction with the GR. nih.gov

These features form the backbone of this compound and are foundational to its inherent activity, which is then modulated by the modifications at C11 and C20.

Table 2: Contribution of Structural Features to Corticosteroid Activity

| Structural Feature | Effect | Compound Example | Reference |

|---|---|---|---|

| Δ1,4-diene in Ring A | Increases glucocorticoid activity, reduces mineralocorticoid activity | Prednisolone | nih.govresearchgate.net |

| C6α-Methyl Group | Enhances anti-inflammatory potency | Methylprednisolone | nih.gov |

| C11-Hydroxyl Group | Essential for high-affinity GR binding and glucocorticoid activity | Hydrocortisone, Prednisolone | nih.govnih.gov |

| C20-Keto Reduction | Alters side chain polarity and shape, influencing efficacy | 20β-hydroxy-prednisolone | nih.gov |

Advanced Analytical Methodologies for Research on 11 Deoxy 20 Hydroxy Methylprednisolone

Chromatographic Separation Techniques for Steroid Analysis

Chromatographic techniques are fundamental for the separation of structurally similar steroids from complex biological matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones of steroid analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Steroids

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of corticosteroids. nih.govresearchgate.netnih.govsielc.com Method development for steroids like methylprednisolone (B1676475) and its derivatives typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution and sensitivity.

A common approach for the analysis of methylprednisolone and its related substances is reversed-phase HPLC (RP-HPLC). nih.govacs.org In this mode, a nonpolar stationary phase, such as C18 or C8, is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. acs.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For instance, a study on the related substances of prednisolone (B192156) utilized a C18 column with a gradient mobile phase system of acetonitrile, tetrahydrofuran, and water to achieve baseline separation of various impurities. nih.gov Another HPLC method for methylprednisolone and its derivatives employed a BDS column with a mobile phase of water, glacial acetic acid, and acetonitrile. nih.gov

The optimization of an HPLC method for a compound like 11-Deoxy-20-hydroxy methylprednisolone would involve:

Column Selection: Testing various reversed-phase columns (e.g., C18, C8, phenyl-hexyl) to find the one that provides the best selectivity for the target analyte and its potential isomers.

Mobile Phase Composition: Fine-tuning the ratio of aqueous to organic solvents to control the retention time and resolution. The use of additives like formic acid or acetic acid can improve peak shape and ionization efficiency in mass spectrometry detection.

Flow Rate and Temperature: Adjusting the flow rate and column temperature can influence the efficiency and speed of the separation.

UV detection is commonly employed for corticosteroids, typically at a wavelength around 254 nm, where the α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus absorbs. nih.gov

Table 1: Representative HPLC Parameters for the Analysis of Methylprednisolone and Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Sulfuric Acid | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 245 nm | sielc.com |

| Column | BDS, 250 mm × 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Water:Glacial Acetic Acid:Acetonitrile (63:2:35 v/v/v) | nih.gov |

| Flow Rate | 2.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

This table presents typical HPLC conditions that could be adapted for the analysis of this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. lcms.czhitachi-hightech.com These advantages are particularly beneficial for the analysis of complex mixtures of steroid metabolites.

The separation of multiple corticosteroids, including methylprednisone, has been demonstrated in under four minutes using a UHPLC system with an Acclaim™ 120 C18 column. lcms.cz The use of a water/tetrahydrofuran/methanol mobile phase was shown to effectively resolve a set of nine corticosteroids. lcms.cz The higher pressure tolerance of UHPLC systems enables the use of longer columns or higher flow rates to further enhance separation efficiency.

For the analysis of this compound, a UHPLC method would offer superior performance in resolving it from other closely related metabolites of methylprednisolone. The development would follow similar principles to HPLC method development but would leverage the higher efficiency of UHPLC columns. A study on the analysis of various steroids demonstrated that UHPLC could resolve isomers that were not separable by conventional HPLC. hitachi-hightech.com

Table 2: Comparison of HPLC and UHPLC for Steroid Separation

| Feature | HPLC | UHPLC | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | hitachi-hightech.com |

| Resolution | Good | Excellent, can resolve co-eluting peaks from HPLC | hitachi-hightech.com |

| Analysis Time | Longer | Significantly shorter | lcms.cz |

| Solvent Consumption | Higher | Lower | lcms.cz |

This table illustrates the general advantages of UHPLC over HPLC for steroid analysis, which would be applicable to this compound.

Development of Chiral Chromatography for Stereoisomer Separation

Chirality is a key feature of many pharmaceutical compounds, including corticosteroids, and the separation of stereoisomers is often necessary as different enantiomers or diastereomers can exhibit distinct pharmacological activities. nih.gov Methylprednisolone itself has several chiral centers, and its metabolites, including this compound, will also be chiral. The reduction of the C20-keto group to a hydroxyl group creates a new chiral center, leading to the formation of 20α- and 20β-hydroxy epimers. pfizer.com

Chiral chromatography is the most effective technique for the separation of enantiomers. nih.govsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of a broad range of compounds, including synthetic corticosteroids. nih.govresearchgate.net

For example, a Lux i-Cellulose-5 column has been successfully used in the reversed-phase mode for the enantioseparation of synthetic corticosteroids. nih.gov The development of a chiral HPLC method for this compound would involve screening a variety of CSPs and mobile phase conditions to achieve baseline separation of its potential stereoisomers.

Another approach is the indirect method, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, the direct method using a CSP is generally preferred for its simplicity and to avoid potential issues with the derivatization reaction. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for the structural elucidation and sensitive quantification of steroids and their metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroids in biological fluids due to its high sensitivity, selectivity, and specificity. nih.govresearchgate.netnih.gov This technique allows for the detection and quantification of analytes at very low concentrations (pg/mL to ng/mL range).

In LC-MS/MS, the eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques for corticosteroids. The ionized molecules are then fragmented, and specific fragment ions are monitored, which provides a high degree of selectivity.

The metabolism of methylprednisolone has been extensively studied using LC-MS/MS, leading to the identification of numerous metabolites. thieme-connect.com The identification of unknown metabolites, such as potentially this compound, would involve analyzing the mass spectra for characteristic fragmentation patterns. For corticosteroids, common fragmentations include losses of water and the side chain at C17.

For quantitative analysis, a stable isotope-labeled internal standard is typically used to correct for matrix effects and variations in instrument response. Multiple reaction monitoring (MRM) is the most common acquisition mode for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

A study describing the analysis of 13 steroids in serum using LC-MS/MS highlights the capability of this technique to resolve and quantify isobaric compounds, such as 11-deoxycortisol and 21-deoxycortisol, through effective chromatographic separation. synnovis.co.uk This capability would be essential for distinguishing this compound from other potential metabolites with the same nominal mass.

Table 3: Representative LC-MS/MS Parameters for Steroid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| LC System | UHPLC | researchgate.netnih.gov |

| Column | Reversed-phase C18 or PFP | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid | nih.govsynnovis.co.uk |

| Ionization | ESI or APCI, positive mode | synnovis.co.uknih.gov |

| MS Analyzer | Triple Quadrupole | nih.govsynnovis.co.uk |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

This table summarizes typical LC-MS/MS conditions that would be suitable for the trace analysis and identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. However, due to the low volatility and thermal instability of corticosteroids, a derivatization step is required prior to GC-MS analysis. This typically involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers to increase the volatility and improve the chromatographic properties of the analytes.

GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that are useful for structural elucidation and library matching. The fragmentation patterns obtained by electron ionization (EI) can provide detailed structural information.

While LC-MS/MS has largely superseded GC-MS for routine quantitative analysis of corticosteroids due to simpler sample preparation and higher throughput, GC-MS remains a valuable tool for comprehensive metabolic profiling and the identification of unknown metabolites. The analysis of urinary steroid profiles for diagnosing metabolic disorders is a classic application of GC-MS.

For the analysis of this compound, a GC-MS method would involve the development of a robust derivatization procedure followed by optimization of the GC temperature program and MS parameters.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the analyte with a high degree of confidence.

For this compound, HRMS analysis is critical. The compound has a molecular formula of C₂₂H₃₂O₄. nih.gov Using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with exceptional accuracy, typically within a few parts per million (ppm). nih.govendocrine-abstracts.org

The experimentally measured accurate mass is then compared to the theoretical mass of potential molecular formulas. The low mass error between the experimental value and the calculated value for C₂₂H₃₂O₄ confirms the elemental composition of this compound. nih.govncats.io This technique is often coupled with liquid chromatography (LC-HRMS), which separates the compound from a complex mixture before it enters the mass spectrometer, ensuring that the measured mass corresponds to the pure analyte. nih.govendocrine-abstracts.orgresearchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₃₂O₄ | nih.gov |

| Theoretical Monoisotopic Mass | 360.23006 Da | nih.gov |

This interactive table provides key mass spectrometry data for the specified compound.

Advanced Spectroscopic Characterization

While HRMS provides the elemental formula, spectroscopic techniques are required to elucidate the intricate three-dimensional structure and confirm the identity of the compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structure elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. sci-hub.runih.gov

For this compound, a complete assignment of all proton (¹H) and carbon (¹³C) signals is necessary for unambiguous structural confirmation. sci-hub.ru One-dimensional ¹H NMR spectra reveal the chemical shifts, integration (number of protons), and coupling patterns (neighboring protons) for all hydrogen atoms. Key signals would include those for the methyl groups, the steroidal backbone protons, and the protons of the dihydroxyethyl side chain. mdpi.comdiva-portal.org

Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. sci-hub.ru The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the signals for the carbonyl carbons (C3 and C20) would appear far downfield.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. COSY identifies proton-proton couplings, while HMBC reveals long-range correlations between protons and carbons, which is essential for assembling the complete molecular structure. sci-hub.rumdpi.com The stereochemistry can be confirmed using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Dienone | H-1, H-2, H-4 | 6.0 - 7.5 | 120 - 170 |

| Carbonyl | - | - | 185 - 210 |

| Methyl Groups | C18-H₃, C19-H₃, C6-CH₃ | 0.8 - 1.5 | 15 - 25 |

This interactive table presents expected NMR chemical shift ranges based on data from related corticosteroid structures. sci-hub.rudiva-portal.orgnih.gov Specific values require experimental measurement.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and valuable techniques for confirming the presence of key functional groups and assessing compound identity and purity.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making the IR spectrum a molecular "fingerprint." jchps.comnist.gov For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. chemicalbook.commhlw.go.jp The presence of hydroxyl (-OH) groups is indicated by a broad band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching of the ketone in the A-ring and the side chain would appear as strong absorptions around 1650-1720 cm⁻¹. The C=C stretching of the diene system in the A-ring would be observed near 1600-1660 cm⁻¹. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated systems within a molecule. researchgate.net Corticosteroids containing the pregna-1,4-diene-3-one chromophore, such as prednisolone and its derivatives, exhibit a strong and characteristic absorption maximum (λmax) in the UV region. sid.irsielc.com For this compound, the conjugated α,β-unsaturated ketone system in the A-ring is expected to produce a λmax around 242-245 nm. sid.irsielc.com This distinct absorption can be used to confirm the presence of this chromophoric system and can also be utilized in quantitative analysis to assess the purity of a sample by measuring its absorbance at this wavelength. ejournal.by

Table 3: Characteristic Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Wavelength/Wavenumber | Reference |

|---|---|---|---|

| UV-Vis | λmax (in Methanol/Ethanol) | ~243 nm | sid.irsielc.com |

| IR | O-H Stretch (hydroxyls) | 3200-3600 cm⁻¹ | nist.govmhlw.go.jp |

| IR | C=O Stretch (ketone) | 1650-1720 cm⁻¹ | chemicalbook.comresearchgate.net |

This interactive table summarizes the key absorption data from UV-Vis and IR spectroscopy for identifying the compound's functional groups.

Comparative and Interdisciplinary Research Perspectives on 11 Deoxy 20 Hydroxy Methylprednisolone

Comparative Analysis with Methylprednisolone (B1676475) and Other Corticosteroids

A thorough understanding of 11-Deoxy-20-hydroxy methylprednisolone necessitates a comparative approach, placing it in context with its parent compound, methylprednisolone, and other clinically relevant corticosteroids. This comparison hinges on their differential biological activities, receptor interactions, and metabolic fates.

Relative Biological Activities and Receptor Specificities

The biological activity of a corticosteroid is intrinsically linked to its affinity for glucocorticoid (GR) and mineralocorticoid (MR) receptors. Methylprednisolone itself is a potent agonist for the glucocorticoid receptor. nih.govwikipedia.org In comparison to other exogenous glucocorticoids, methylprednisolone exhibits a higher affinity for glucocorticoid receptors than for mineralocorticoid receptors. wikipedia.org

In a broader context, the binding affinities of various glucocorticoids to the GR have been compared. One study found the order of GR binding affinities to be methylprednisolone > betamethasone (B1666872) ≈ prednisolone (B192156) > dexamethasone. nih.gov This highlights the subtle structural modifications that can significantly impact receptor interaction. The absence of the 11-hydroxyl group in this compound is a critical structural alteration. The 11β-hydroxyl group is generally considered essential for the anti-inflammatory and immunosuppressive effects of glucocorticoids. Its absence would be expected to dramatically decrease the biological activity of the compound. For example, 11-deoxycortisol, an endogenous precursor to cortisol, has significantly less glucocorticoid activity than cortisol itself. wikipedia.org

| Compound | Relative Glucocorticoid Receptor (GR) Binding Affinity (IC50, nM) | Primary Biological Characterization |

|---|---|---|

| Methylprednisolone | 1.67 | Potent GR agonist |

| Dexamethasone | 5.58 | Potent GR agonist |

| Prednisolone | 2.95 | Potent GR agonist |

| Betamethasone | 2.94 | Potent GR agonist |

| This compound | Data not available; predicted to be significantly lower than methylprednisolone | Predicted to be an inactive metabolite |

Differential Metabolic Susceptibility and Biotransformation Rates

The metabolism of synthetic corticosteroids is a complex process primarily occurring in the liver. pfizer.com Methylprednisolone is metabolized by cytochrome P450 enzymes, particularly CYP3A4, to various metabolites. pfizer.com The major metabolites are 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone. pfizer.com The formation of this compound would represent a specific metabolic pathway, likely involving reduction of the C20 keto group and removal of the C11 hydroxyl group.

The rate of biotransformation of corticosteroids can be influenced by their chemical structure. For example, certain structural modifications, such as the addition of a fluorine atom, can render the molecule more resistant to metabolism. nih.gov While specific data on the biotransformation rate of this compound is not available, it is a product of methylprednisolone metabolism. The rate of its formation would be dependent on the activity of the enzymes responsible for the reduction and dehydroxylation reactions. The subsequent clearance of this metabolite would also be determined by its susceptibility to further enzymatic modification and excretion.

Implications for Steroid Biochemistry and Endogenous Steroidogenesis Research

The study of synthetic corticosteroid metabolites like this compound can provide valuable insights into the fundamental processes of steroid biochemistry and the intricate pathways of endogenous steroidogenesis.

Understanding Novel Pathways in Steroid Hormone Metabolism

The identification and characterization of novel metabolites of synthetic steroids can illuminate previously unknown or underappreciated enzymatic pathways. The biotransformation of a drug like methylprednisolone to this compound suggests the involvement of specific reductases and dehydroxylases. Investigating the enzymes responsible for these transformations can enhance our understanding of the broader enzymatic machinery capable of modifying steroid structures. This knowledge can be applied to predict the metabolism of other xenobiotics and to design new drugs with optimized metabolic profiles. The process of microbial biotransformation is also a valuable tool for synthesizing novel steroid compounds and studying metabolic pathways. scispace.com

Insights into the Evolution of Corticosteroid Signaling

The evolution of corticosteroid signaling is a fascinating area of research that traces the divergence of mineralocorticoid and glucocorticoid receptors from an ancestral corticoid receptor. nih.gov The specificity of these receptors for their respective ligands has evolved over time, with changes in both the receptor structure and the predominant circulating corticosteroids in different vertebrate lineages. nih.gov For instance, in early jawless fish like the lamprey, 11-deoxycortisol acts as the primary corticosteroid, possessing both glucocorticoid and mineralocorticoid activities. nih.gov This is in contrast to mammals, where cortisol is the primary glucocorticoid. wikipedia.org

Studying the interaction of synthetic steroids and their metabolites with corticosteroid receptors from different species can provide insights into the evolutionary pressures that have shaped receptor-ligand interactions. While this compound is a synthetic compound, understanding its (predicted low) affinity for various vertebrate receptors could contribute to a more comprehensive picture of the structural determinants of corticosteroid receptor activation across evolutionary history. The conservation of the glucocorticoid receptor's ligand-binding domain across vertebrate taxa suggests that insights from one species can often be extrapolated to others. oup.com

Computational Approaches in Steroid Research

In the absence of direct experimental data, computational methods offer a powerful alternative for predicting the properties and interactions of steroid molecules like this compound. These in silico techniques are becoming increasingly integral to steroid research.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding affinity of a ligand for its receptor. nih.gov By modeling the interaction of this compound with the glucocorticoid receptor's ligand-binding domain, it would be possible to estimate its binding energy and compare it to that of methylprednisolone. Such studies have been successfully used to understand the binding modes of other glucocorticoids and to explain their relative potencies. nih.gov

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

In silico molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a receptor protein. While specific molecular docking and dynamics simulation studies for this compound are not extensively available in publicly accessible literature, inferences can be drawn from studies on structurally similar corticosteroids, such as methylprednisolone, dexamethasone, and prednisolone, which primarily interact with the glucocorticoid receptor (GR). tandfonline.comroyalsocietypublishing.orgdrugbank.comnih.gov

The C17-α hydroxyl group and the C21-hydroxyl group of the dihydroxyacetone side chain are known to form hydrogen bonds with residues such as Gln642 and Thr739, respectively. mdpi.com Given that this compound possesses a 20-hydroxy group instead of a 20-keto group, the hydrogen bonding pattern in this region may be altered, which could affect the stability of the receptor-ligand complex.

Recent in silico studies have also explored the potential of corticosteroids to interact with other targets, such as the main protease (Mpro) of SARS-CoV-2. rsc.orgkarazin.ua These studies have shown that corticosteroids can bind to the catalytic site of Mpro, suggesting a potential secondary mechanism of action. rsc.orgkarazin.ua A hypothetical docking of this compound to such a target would likely involve similar hydrophobic and hydrogen bonding interactions as observed for other corticosteroids.

Interactive Data Table: Predicted Interacting Residues of Corticosteroids with the Glucocorticoid Receptor

| Steroid Class | Key Functional Groups | Predicted Interacting GR Residues | Interaction Type |

| General Corticosteroids | C3-Keto, Δ-diene | Gln570, Arg611 | Hydrogen Bond |

| 11β-Hydroxy Corticosteroids | C11-OH | Asn564 | Hydrogen Bond |

| D-Ring Side Chain | C17-OH, C21-OH | Gln642, Thr739 | Hydrogen Bond |

| This compound (Inferred) | C3-Keto, Δ-diene, C17-OH, C20-OH, C21-OH | Gln570, Arg611, Gln642, Thr739 (altered) | Hydrogen Bond, van der Waals |

In Silico Prediction of Metabolic Soft Spots and SAR

In silico tools for predicting metabolism are crucial for identifying potential metabolic "soft spots" on a molecule, which are sites susceptible to enzymatic modification. nih.govmdpi.com These predictions, combined with Structure-Activity Relationship (SAR) studies, help in understanding the compound's pharmacokinetic profile and in designing molecules with improved metabolic stability. For this compound, while direct metabolic studies are scarce, its metabolic fate can be inferred from the known metabolism of methylprednisolone and other related corticosteroids. nih.govnih.gov

The primary sites of metabolism for corticosteroids are the liver and, to some extent, other tissues. nih.gov The major metabolic reactions include hydroxylation, reduction, and conjugation. The structure of this compound presents several potential sites for metabolism.

One of the key metabolic soft spots in many corticosteroids is the C6 position. The presence of a 6α-methyl group in methylprednisolone and, by extension, in this compound, is a deliberate structural modification to hinder metabolism at this site, thereby increasing the compound's biological half-life.

The absence of the C11-hydroxyl group in this compound eliminates the possibility of oxidation to an 11-keto group, a common metabolic pathway for many corticosteroids like prednisolone which is reversibly metabolized to prednisone (B1679067). royalsocietypublishing.org This lack of an 11-hydroxyl group is a defining feature of this molecule and significantly alters its metabolic profile compared to its 11-hydroxy counterparts. nih.gov

The side chain at C17 is a primary target for metabolic enzymes. The 20-hydroxy group of this compound is a likely site for further oxidation or conjugation (e.g., glucuronidation or sulfation). The metabolism of methylprednisolone is known to produce metabolites such as 20-carboxymethylprednisolone, indicating that the side chain is indeed a metabolic hotspot. nih.gov

From a Structure-Activity Relationship (SAR) perspective, specific structural features of corticosteroids are well-known to influence their activity. researchgate.netyoutube.com The Δ-diene system in ring A and the 6α-methyl group are known to enhance glucocorticoid activity. The modifications at C11 and C20 in this compound are expected to have a significant impact on its SAR. The lack of the C11-hydroxyl group, which is important for potent glucocorticoid activity through interaction with Asn564 in the GR, may reduce its anti-inflammatory potency. mdpi.com Conversely, the 20-hydroxy modification, as opposed to the more common 20-keto group, could alter its binding kinetics and selectivity for the GR and potentially for the mineralocorticoid receptor (MR).

In silico prediction tools can model the likelihood of metabolism at different sites. For this compound, these tools would likely highlight the A-ring double bonds, the C20-hydroxyl, and the C21-hydroxyl groups as primary sites for metabolic transformation.

Interactive Data Table: Predicted Metabolic Soft Spots and SAR of this compound

| Molecular Region | Structural Feature | Predicted Metabolic Reaction | Impact on SAR |

| Ring A | Δ-diene | Reduction | Decreased glucocorticoid activity |

| Ring B | 6α-Methyl Group | Steric hindrance to metabolism | Increased biological half-life |

| Ring C | 11-Deoxy | Not susceptible to 11β-HSD | Altered receptor selectivity and potency |

| D-Ring Side Chain | 20-Hydroxy, 21-Hydroxy | Oxidation, Glucuronidation, Sulfation | Termination of activity and facilitation of excretion |

Future Research Trajectories and Unexplored Avenues for 11 Deoxy 20 Hydroxy Methylprednisolone

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

The primary mechanism of action for glucocorticoids like methylprednisolone (B1676475) involves binding to glucocorticoid receptors (GR), which then modulate gene expression. patsnap.com However, the precise interactions of 11-Deoxy-20-hydroxy methylprednisolone with these and other potential targets are not well understood. Future research should focus on elucidating these interactions.

Key research questions include:

What is the binding affinity of this compound for the glucocorticoid receptor compared to its parent compound?

Does this metabolite interact with other steroid receptors, such as mineralocorticoid or androgen receptors?

Are there any non-genomic effects mediated by this compound, such as interactions with cell membrane-bound receptors or signaling pathways? wikipedia.orgnih.gov

Investigating these questions could reveal whether this compound has a distinct biological activity profile from methylprednisolone, potentially with more selective effects or fewer side effects.

Table 1: Potential Biological Targets for Investigation

| Target Class | Specific Examples | Potential Research Focus |

|---|---|---|

| Nuclear Receptors | Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR) | Comparative binding affinity studies, analysis of receptor activation or inhibition. |

| Cell Membrane Receptors | Membrane-bound GR (mGR) | Investigation of rapid, non-genomic signaling events. wikipedia.org |

| Enzymes | Phospholipase A2, Cyclooxygenase (COX) enzymes | Assessment of direct inhibitory or modulatory effects on inflammatory pathways. patsnap.com |

Identification of Additional Enzymes and Pathways in its Metabolism and Biotransformation

The metabolism of methylprednisolone primarily occurs in the liver, involving enzymes such as the cytochrome P450 family (specifically CYP3A4) and 11β-hydroxysteroid dehydrogenases. pfizer.comwikipedia.org These processes lead to the formation of various metabolites, including this compound. nih.govpfizer.com However, the complete metabolic fate of this specific metabolite is yet to be fully mapped out.

Future research in this area should aim to:

Identify the specific enzymes responsible for the formation and further breakdown of this compound.

Characterize the metabolic pathways involved, including potential conjugation reactions (e.g., glucuronidation, sulfation) that facilitate its excretion.

Investigate inter-individual variability in the metabolism of this compound due to genetic polymorphisms in metabolic enzymes.

Development of Advanced Synthetic and Biocatalytic Routes for Analog Generation

The generation of analogs of this compound could be a valuable strategy for developing new therapeutic agents with improved properties. nih.gov Advanced synthetic and biocatalytic methods offer precise control over chemical modifications, enabling the creation of novel structures with potentially enhanced efficacy or selectivity.

Future research could explore:

Chemical Synthesis: The development of multi-step synthetic routes to produce this compound and its derivatives in a controlled and efficient manner. google.com

Biocatalysis: The use of enzymes, such as hydroxysteroid dehydrogenases or P450s, to perform specific chemical transformations on the steroid scaffold. rsc.orgnih.gov This approach can offer high stereoselectivity and regioselectivity, which are often challenging to achieve with traditional chemical methods. rsc.org

By creating a library of analogs, researchers can systematically investigate the structure-activity relationships of this compound, potentially leading to the discovery of new drug candidates.

Table 2: Comparison of Synthetic Approaches for Analog Generation

| Approach | Advantages | Potential Challenges |

|---|---|---|

| Chemical Synthesis | High versatility, potential for large-scale production. | May require multiple steps, use of harsh reagents, and difficult purification. google.com |

Integration with Omics Technologies for Comprehensive Biological Profiling (e.g., Metabolomics, Transcriptomics)

Omics technologies provide a powerful, systems-level approach to understanding the biological effects of a compound. mdpi.comnih.gov Applying these techniques to this compound can offer a comprehensive view of its impact on cellular and physiological processes.

Future research directions include:

Metabolomics: To identify the metabolic fingerprint of cells or organisms exposed to the compound, revealing alterations in metabolic pathways. asm.orgnih.gov This can provide insights into its mechanism of action and potential off-target effects. nih.gov

Transcriptomics: To analyze changes in gene expression profiles in response to the compound. nih.govsignalingpathways.org This can help to identify the specific genes and signaling pathways that are modulated, providing a deeper understanding of its biological function. nih.govfrontiersin.org

The integration of these omics data can help to build a comprehensive biological profile of this compound, differentiating its effects from those of the parent drug and other corticosteroids. nih.govoup.com

Q & A

Q. What steps ensure ethical compliance in animal studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.